Product packaging for 4,4'-Ethylenedianiline(Cat. No.:CAS No. 621-95-4)

4,4'-Ethylenedianiline

Cat. No.: B109063
CAS No.: 621-95-4
M. Wt: 212.29 g/mol
InChI Key: UHNUHZHQLCGZDA-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of a chemical compound is fundamental in academic discourse. 4,4'-Ethylenedianiline is identified by its systematic IUPAC name and a variety of synonyms used across chemical literature.

IUPAC Name: 4-[2-(4-aminophenyl)ethyl]aniline

The systematically assigned name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 4-[2-(4-aminophenyl)ethyl]aniline. This name precisely describes the molecular structure, indicating an aniline (B41778) molecule substituted at the 4-position with a 2-(4-aminophenyl)ethyl group.

Synonyms: 4,4'-diaminobibenzyl, α,α'-Bi-p-toluidine, 4,4'-Diamino-1,2-diphenylethane

In scientific literature and chemical databases, this compound is frequently referred to by several synonyms. researchgate.netwikipedia.org These include 4,4'-diaminobibenzyl, which highlights the bibenzyl core with two amino groups. scbt.comsarchemlabs.com Another common synonym is α,α'-Bi-p-toluidine. scbt.comsigmaaldrich.com The name 4,4'-Diamino-1,2-diphenylethane is also used, describing the 1,2-diphenylethane (B90400) backbone with amino groups at the 4 and 4' positions of the phenyl rings. wikipedia.org Other referenced names include 1,2-bis(4-aminophenyl)ethane and Benzenamine, 4,4'-(1,2-ethanediyl)bis-. scbt.comsarchemlabs.com

IdentifierValue
Molecular FormulaC14H16N2 scbt.com
Molecular Weight212.29 g/mol sigmaaldrich.com
CAS Number621-95-4 sigmaaldrich.comchemicalbook.com
Physical FormSolid, Crystal-Powder at 20°C sarchemlabs.comsigmaaldrich.com
Melting Point133-137 °C sigmaaldrich.com

Conformational Characteristics and Structural Flexibility

The three-dimensional structure and flexibility of a molecule are crucial in determining its physical and chemical properties. The ethylene (B1197577) bridge in this compound plays a pivotal role in its molecular geometry.

Ethylene Bridge Influence on Molecular Geometry

The presence of the ethylene (-CH2-CH2-) linkage between the two phenyl rings is a defining feature of the this compound molecule. This bridge consists of two sp³ hybridized carbon atoms connected by a single bond. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around each of these carbon atoms is approximately tetrahedral. libretexts.orgpressbooks.pub

The critical aspect of this arrangement is the ability for free rotation around the carbon-carbon single bond of the ethylene bridge. This rotation allows the two aminophenyl groups to adopt a wide range of spatial orientations relative to one another. This conformational flexibility means the molecule is not locked into a single, rigid shape but can exist in various conformations, from a more extended, anti-periplanar arrangement to a more compact, syn-clinal or gauche arrangement. This inherent flexibility influences how the molecule packs in a solid state and its behavior in solution, which are important considerations in materials science, particularly in the synthesis of polymers.

Comparison with Rigid Aromatic Diamines (e.g., 4,4'-Methylenedianiline (B154101), 4,4'-Oxydianiline)

To understand the structural significance of the ethylene bridge, it is useful to compare this compound with other aromatic diamines that possess different linking groups.

4,4'-Oxydianiline (B41483) (ODA): In this molecule, an oxygen atom (-O-) acts as the bridge. The geometry around the oxygen atom is bent, and while there is rotation around the carbon-oxygen bonds, the single atom linkage, similar to MDA, results in a more rigid structure compared to the two-carbon ethylene bridge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B109063 4,4'-Ethylenedianiline CAS No. 621-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-aminophenyl)ethyl]aniline
Source PubChem
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InChI

InChI=1S/C14H16N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUHZHQLCGZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060742
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis-
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Molecular Weight

212.29 g/mol
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Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195535
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

621-95-4
Record name 4,4′-Ethylenedianiline
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Record name 4,4'-Diaminodibenzyl
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Record name 4,4'-Diaminobibenzyl
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Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis-
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Record name 4,4'-ethylenedianiline
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Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 4,4'-Ethylenedianiline

Electrochemical methods offer a green and controllable alternative for the synthesis of this compound, typically by the reduction of 4,4'-dinitrobibenzyl. These techniques utilize electrical current to drive the reduction of the nitro groups to amines, often with high selectivity and under mild conditions.

The synthesis of this compound can be achieved through the electrochemical reduction of 4,4'-dinitrobibenzyl at a cathode. This process involves the application of a specific negative potential (cathodic polarization) to an electrode in a solution containing the dinitro compound. The reduction of nitroaromatic compounds can proceed through a series of one-electron transfer steps. researchgate.net

The choice of electrode material, solvent, and supporting electrolyte significantly influences the reaction's efficiency and selectivity. Common cathode materials include mercury, lead, and graphite (B72142) due to their high hydrogen overpotential, which favors the reduction of the nitro group over hydrogen evolution. nih.gov

Despite the advantages, electrochemical synthesis of aromatic amines faces several challenges.

Electrode Fouling: A primary issue is the fouling of the electrode surface. This phenomenon occurs when intermediates or products of the reaction adsorb onto the electrode, forming an insulating layer that impedes further electron transfer. This passivation can decrease the current efficiency and may require periodic cleaning or replacement of the electrode.

Table 1: Key Parameters in Electrochemical Reduction

Parameter Description Impact on Synthesis
Cathode Material The surface where reduction occurs (e.g., Hg, Pb, C). Affects hydrogen overpotential and selectivity.
Solvent/Electrolyte The medium for the reaction (e.g., ACN, DMF with a supporting salt). Influences reactant solubility and ionic conductivity.
Applied Potential The electrical potential driving the reduction. Controls the rate and selectivity of the reaction.
Current Density The current per unit area of the electrode. Impacts reaction rate and can influence side reactions.

Photocatalysis represents a promising green technology for the synthesis of this compound. This method utilizes semiconductor photocatalysts, most notably titanium dioxide (TiO₂), to harness light energy and drive the reduction of nitro compounds.

Titanium dioxide is a widely used photocatalyst due to its chemical stability, low cost, and high photocatalytic activity. mdpi.com When TiO₂ is irradiated with UV light of energy greater than its band gap (3.2 eV for anatase), an electron is excited from the valence band to the conduction band, creating an electron-hole pair.

The photogenerated electrons in the conduction band have sufficient potential to reduce the nitro groups of a precursor like 4,4'-dinitrobibenzyl to the corresponding amino groups. Simultaneously, the holes in the valence band can oxidize a sacrificial agent, such as an alcohol, which is added to the reaction mixture. mdpi.com This process prevents the recombination of the electron-hole pair and completes the redox cycle. The selective reduction of the nitro group in the presence of other reducible functional groups can be a significant advantage of this method. mdpi.com

The efficiency of the photocatalytic reduction depends on several factors, including the crystal structure and surface area of the TiO₂, the concentration of the substrate, the type of sacrificial electron donor, and the intensity of the UV light source. acs.org

To enhance the photocatalytic efficiency of TiO₂, especially under visible light, doping with noble metal nanoparticles such as platinum (Pt) or gold (Au) is a common strategy. nih.gov These metal nanoparticles are deposited onto the surface of the TiO₂.

Electron Trapping: The noble metal nanoparticles act as electron sinks, trapping the photogenerated electrons from the TiO₂ conduction band. researchgate.net This separation of charge carriers significantly reduces the rate of electron-hole recombination, thereby increasing the quantum yield of the photocatalytic process. nih.gov

Enhanced Reaction Rates: By trapping electrons, the metal nanoparticles become active sites for the reduction reaction. Platinum, in particular, is highly effective in catalyzing the reduction of various substrates due to its low overpotential for such reactions. researchgate.net

Visible Light Absorption: Doping with gold nanoparticles can also extend the light absorption of TiO₂ into the visible region due to the surface plasmon resonance effect, allowing for the utilization of a broader spectrum of sunlight. nih.gov

The presence of these dopants can lead to a significant increase in the rate of photocatalytic reduction of nitroaromatic compounds. nih.govnih.gov Studies on similar systems have shown that the photocatalytic performance can be substantially improved with the addition of these metallic co-catalysts. nih.gov

Table 2: Effect of Noble Metal Doping on TiO₂ Photocatalysis

Dopant Role Mechanism of Enhancement
Platinum (Pt) Electron Sink, Catalytic Site Traps conduction band electrons, reducing e⁻/h⁺ recombination. Provides active sites for reduction. nih.govresearchgate.net
Gold (Au) Electron Sink, Plasmon Resonance Traps electrons to prevent recombination. Can absorb visible light, increasing overall light utilization. nih.gov

Industrial Best Practices in Synthesis

The industrial production of this compound and similar aromatic amines places a strong emphasis on efficiency, sustainability, and cost-effectiveness. Key to achieving these goals are robust strategies for catalyst and solvent management.

Catalyst Recycling Strategies (e.g., Pd/C activity retention)

In the synthesis of aromatic amines like this compound, which often involves the hydrogenation of nitroaromatics, palladium on carbon (Pd/C) is a commonly employed catalyst. researchgate.net The retention of catalytic activity over multiple cycles is a critical economic and environmental consideration.

The activity of Pd/C catalysts can be influenced by several factors, including palladium content and preparation method. researchgate.net Research on the hydrogenation of nitrobenzene (B124822) to aniline (B41778), a related process, has shown that catalysts with a lower palladium weight percentage can exhibit higher selectivity. acs.org For instance, a 0.3 wt % Pd/Al2O3 catalyst demonstrated greater aniline selectivity compared to a 5 wt % equivalent. acs.org

Catalyst deactivation can occur through mechanisms such as leaching of the active metal into the reaction mixture and aggregation of palladium nanoparticles. researchgate.netresearchgate.net The strong coordination of palladium atoms by nitrogen-doped supports has been shown to suppress aggregation and enhance durability. nih.gov

Table 1: Factors Influencing Pd/C Catalyst Activity and Recycling

FactorDescriptionImpact on Activity & Recycling
Palladium Loading The weight percentage of palladium on the carbon support.Lower loadings can lead to higher selectivity and are often preferred for maximizing the yield of the desired aniline product. acs.org
Support Material The material onto which palladium is dispersed (e.g., activated carbon, alumina, nitrogen-doped graphene).Nitrogen-doped supports can enhance catalyst durability by preventing the aggregation of palladium atoms. nih.gov
Preparation Method The technique used to deposit palladium onto the support.Different preparation methods can result in varying palladium crystallite sizes and distributions, affecting catalytic performance. researchgate.net
Reaction Temperature The temperature at which the hydrogenation is carried out.Higher temperatures can sometimes compromise the selectivity of the catalyst. acs.org
Catalyst Leaching The loss of palladium from the support into the reaction medium.Leads to a decrease in catalyst activity over time and contamination of the product. researchgate.net
Solvent Recovery and Reuse (e.g., Methanol (B129727) Distillation)

Solvent recovery is a cornerstone of green chemistry and is essential in the large-scale industrial synthesis of chemicals. In processes where methanol is used as a solvent, such as in certain hydrogenation reactions, distillation is a highly effective method for its recovery and reuse. researchgate.netgea.com

Distillation separates components of a liquid mixture based on differences in their boiling points. gea.com For solvent recovery, this process allows for the separation of the solvent from the reaction products and byproducts, enabling the solvent to be recycled back into the production process. This not only reduces waste but also significantly lowers operational costs associated with purchasing fresh solvent and disposing of waste streams. gea.com Advanced distillation techniques, such as those employing mechanical vapor recompression (MVR), can further enhance energy efficiency, making the recovery process even more economically and environmentally favorable. gea.com

Chemical Reactions and Derivatization Studies

This compound serves as a precursor for a variety of chemical transformations, leading to the formation of new and functionalized molecules.

Oxidation Reactions and Quinone Formation

The oxidation of aromatic amines can lead to the formation of quinone-type structures. nih.gov Quinones are a class of organic compounds formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. nih.gov The oxidation of the benzylic position of this compound can also be a potential reaction pathway, leading to ketone functionalities. rsc.org

Quinone and quinone-imine species are often highly reactive electrophiles. nih.gov Their formation from precursor molecules is a significant area of study, particularly in the context of drug metabolism where such transformations can lead to toxicity. nih.gov The oxidation can be mediated by various oxidizing agents, including high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Reduction Reactions to 4,4'-Diaminodicyclohexylmethane

The aromatic rings of this compound can be hydrogenated to yield cycloaliphatic amines. While the direct reduction of this compound to 4,4'-diaminodicyclohexylmethane is not the primary industrial route for the latter's synthesis, the hydrogenation of aromatic diamines is a fundamental transformation. The more common industrial precursor for 4,4'-Diaminodicyclohexylmethane (also known as PACM) is 4,4'-methylenedianiline (B154101). echemi.comsigmaaldrich.com

4,4'-Diaminodicyclohexylmethane is a valuable monomer used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal resistance. echemi.comsigmaaldrich.com

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

The amino groups on the aromatic rings of this compound are strong activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org However, due to the presence of the ethyl bridge, the para positions are already substituted. Therefore, electrophilic substitution reactions such as nitration and sulfonation would be expected to occur at the ortho positions relative to the amino groups.

It is important to note that under the strong acidic conditions often required for nitration and sulfonation, the amino groups can be protonated to form ammonium (B1175870) ions (-NH3+). libretexts.org This protonated group is a strong deactivating group and a meta-director. To avoid this and to control the reactivity, the amino groups are often protected, for example, by acetylation to form an amide. The amide group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled substitution. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Product Position on this compound
Nitration HNO₃, H₂SO₄Ortho to the amino groups (after protection)
Sulfonation Fuming H₂SO₄Ortho to the amino groups (after protection)

Condensation Polymerization Reactions

This compound, with its two primary aromatic amine functionalities, is a suitable monomer for various condensation polymerization reactions. These reactions involve the step-wise formation of larger polymer chains with the concurrent elimination of a small molecule, such as water. This section explores its utility in the synthesis of polymeric materials through reactions with formaldehyde (B43269) and as a precursor in polyurethane synthesis.

Reaction with Formaldehyde for Polymeric Materials

The reaction of aromatic amines with formaldehyde is a well-established method for producing cross-linked polymeric materials. While specific research on the condensation polymerization of this compound with formaldehyde is not extensively detailed in publicly available literature, the reaction mechanism can be inferred from the well-documented reactions of similar aromatic amines, such as aniline and 4,4'-methylenedianiline (MDA). nih.gov

The process is typically acid-catalyzed, where formaldehyde is first protonated to enhance its electrophilicity. The aromatic amine then acts as a nucleophile, attacking the carbonyl carbon of the activated formaldehyde. This is followed by dehydration to form a Schiff base or imine intermediate. Subsequent reactions between these intermediates and other amine or formaldehyde molecules lead to the formation of methylene (B1212753) bridges (-CH₂-) between the aromatic rings, resulting in a complex, cross-linked three-dimensional network. nih.gov The presence of two amine groups on this compound allows for the formation of a highly cross-linked and rigid polymer structure.

Table 1: Generalized Reaction Conditions for Aromatic Amine-Formaldehyde Condensation

ParameterTypical Range/Condition
Catalyst Acidic (e.g., HCl)
Reactant Ratio Amine:Formaldehyde ratio can be varied to control cross-linking
Temperature Typically elevated (e.g., 60-110 °C) nih.gov
Medium Aqueous or solvent
Precursor in Polyurethane Synthesis

In the synthesis of polyurethanes, diisocyanates and polyols are the primary reactants. However, diamines are frequently used as chain extenders to modify the properties of the final polymer. When a diamine is used in conjunction with or in place of a diol chain extender, the resulting polymer contains urea (B33335) linkages (-NH-CO-NH-) in addition to urethane (B1682113) linkages (-O-CO-NH-), forming a poly(urethane-urea). researchgate.net

This compound, being an aromatic diamine, can function as such a chain extender. The amine groups of this compound are highly reactive towards the isocyanate groups of a prepolymer (formed from a polyol and an excess of diisocyanate). This reaction is typically very rapid and leads to the formation of hard segments within the polymer structure. mdpi.comresearchgate.net These hard segments, composed of the aromatic diamine and diisocyanate units, tend to phase-separate from the soft, flexible polyol segments. This phase separation is crucial in determining the mechanical properties of the resulting elastomer, such as its elasticity, hardness, and tensile strength. mdpi.com

The use of an aromatic diamine like this compound as a chain extender is expected to impart a high degree of rigidity and thermal stability to the hard segments due to the aromatic nature and the potential for strong intermolecular hydrogen bonding between the urea groups. mdpi.com The choice of the diamine chain extender allows for the tailoring of the polymer's properties to suit specific applications. researchgate.netmyu-group.co.jp

Table 2: Potential Impact of this compound as a Chain Extender in Polyurethane Synthesis

PropertyExpected Influence
Hardness Increase
Tensile Strength Increase
Thermal Stability Increase
Elongation Decrease
Modulus Increase

Polymer Science and Materials Applications

High-Performance Polymer Synthesis and Characterization

The molecular structure of 4,4'-Ethylenedianiline, with its two aniline (B41778) moieties bridged by an ethylene (B1197577) group, imparts a unique combination of rigidity and flexibility to the polymer chains it helps create. This characteristic is particularly valuable in the synthesis of high-performance polymers like polyimides, which are renowned for their thermal stability, mechanical strength, and chemical resistance.

Polyimide Synthesis using this compound as Diamine Monomer

Polyimides are a class of polymers synthesized from the reaction of a diamine and a dianhydride. The selection of these monomers is crucial as it dictates the final properties of the polymer. This compound is a notable diamine monomer used in this process. researchgate.net

The synthesis of polyimides from this compound involves a polycondensation reaction with a bis(carboxylic anhydride), also known as a dianhydride. This two-step process begins with the formation of a poly(amic acid) (PAA) intermediate. uwo.ca The reaction is typically carried out in a polar aprotic solvent. The PAA is then converted to the final polyimide through thermal or chemical imidization, a process that involves the elimination of water and the formation of the characteristic imide ring. vt.edu

The choice of the dianhydride partner significantly influences the properties of the resulting polyimide. For instance, reacting this compound with pyromellitic dianhydride (PMDA) results in a specific polyimide with a distinct set of thermal and mechanical characteristics. researchgate.net The general reaction scheme involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the anhydride (B1165640) groups, leading to the opening of the anhydride rings and the formation of amide and carboxylic acid functionalities within the PAA precursor. uwo.ca

The structure of the diamine monomer plays a pivotal role in determining the rigidity of the final polymer chain. The ethylene bridge in this compound provides a degree of conformational flexibility compared to more rigid, fully aromatic diamines. This flexibility can impact properties such as solubility and processability of the resulting polyimide.

Conversely, the introduction of more rigid diamine monomers can enhance the thermal stability and mechanical strength of the polymer. researchgate.netacs.org For example, using a diamine with a more rigid backbone restricts the rotational freedom of the polymer chain, leading to a higher glass transition temperature (Tg) and improved dimensional stability. mdpi.com The interplay between the flexible ethylene linkage in this compound and the rigidity of the dianhydride component allows for the fine-tuning of the polymer's properties to suit specific applications. This balance is a key consideration in the molecular design of high-performance polyimides. gatech.eduacs.org

The intermediate poly(amic acid) (PAA) is a critical stage in polyimide synthesis. researchgate.net Its structural characterization is essential to ensure the desired final polymer is obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of PAA. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm the successful formation of the PAA and to understand its isomeric structure. researchgate.net

In the case of PAA synthesized from this compound and a dianhydride like pyromellitic dianhydride, ¹H NMR spectra would show characteristic peaks for the aromatic protons of both the diamine and dianhydride moieties, as well as the protons of the ethylene bridge. researchgate.net The amide (N-H) and carboxylic acid (O-H) protons of the amic acid linkage also give rise to distinct signals, though their chemical shifts can be sensitive to solvent and concentration. researchgate.net ¹³C NMR provides complementary information, confirming the presence of all expected carbon environments in the polymer backbone. uwo.ca 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing a more detailed structural assignment. researchgate.net

Table 1: Representative NMR Data for PAA from this compound

Nucleus Chemical Shift (ppm) Assignment
¹H7.0-7.5Aromatic protons (diamine and dianhydride)
¹H2.8-3.0Ethylene bridge protons (-CH₂-CH₂-)
¹H9.5-10.5Amide proton (-NH-)
¹H12.0-13.0Carboxylic acid proton (-COOH)
¹³C35-40Ethylene bridge carbons
¹³C115-140Aromatic carbons
¹³C165-175Amide and carboxylic carbonyl carbons

Note: Chemical shifts are approximate and can vary based on solvent and specific dianhydride used.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another indispensable technique for monitoring the conversion of PAA to polyimide. This is achieved by tracking the changes in characteristic vibrational bands. researchgate.net

During the imidization process, the characteristic absorption bands of the amic acid precursor disappear, while new bands corresponding to the imide ring appear. The disappearance of the broad O-H stretch from the carboxylic acid group (around 3200-2500 cm⁻¹) and the amide N-H stretch (around 3300 cm⁻¹) are key indicators of the reaction's progress. vt.edu Concurrently, the appearance of characteristic imide absorption bands confirms the formation of the polyimide. These include the asymmetrical and symmetrical C=O stretching vibrations of the imide ring, typically observed around 1780 cm⁻¹ and 1720 cm⁻¹, respectively. researchgate.net The C-N stretching vibration of the imide ring also appears, usually around 1370 cm⁻¹. researchgate.net

Table 2: Key ATR-FTIR Absorption Bands for PAA to Polyimide Conversion

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Observation
Amic Acid (O-H)Stretching3200-2500Disappears
Amic Acid (N-H)Stretching~3300Disappears
Amic Acid (Amide C=O)Stretching~1660Disappears
Imide (C=O)Asymmetrical Stretching~1780Appears
Imide (C=O)Symmetrical Stretching~1720Appears
Imide (C-N)Stretching~1370Appears

By carefully analyzing the spectral changes, researchers can optimize the imidization conditions to ensure complete conversion and achieve the desired high-performance polyimide. researchgate.netresearchgate.net

Structural Characterization of Poly(amic acid) Precursors (PAA)
Cis-/Trans-Binding Isomerism of Diamine to Dianhydride

The reaction of diamines with dianhydrides to form polyimides can be influenced by the isomeric forms of the diamine. While specific research on the cis-/trans-binding isomerism of this compound to dianhydrides is not extensively detailed in the provided search results, the geometry of the diamine monomer is a crucial factor in determining the final polymer structure and properties. The spatial arrangement of the amine groups in this compound will dictate how it orients itself when reacting with a dianhydride molecule. This orientation can affect the chain packing and morphology of the resulting polyimide, which in turn influences its mechanical and thermal properties.

Thermal Stability Analysis of Polymers (e.g., TGA)

A typical TGA curve for a polymer shows the temperature at which weight loss begins, the rate of weight loss, and the amount of residual mass at the end of the analysis. This information is crucial for determining the service temperature and lifetime of polymeric materials in high-temperature applications. dtic.mil The thermal stability of polymers is influenced by factors such as the chemical structure of the monomer, the presence of aromatic rings, and the strength of the chemical bonds within the polymer chain. The aromatic nature of this compound contributes to the high thermal stability of the polymers it forms.

Table 1: TGA Data for a Hypothetical Polymer Derived from this compound

Temperature (°C)Weight Remaining (%)
100100
200100
30099
40095
50060
60020

This table represents hypothetical data to illustrate the type of information obtained from a TGA experiment and is not based on actual experimental results from the search.

Polyamide Production for Advanced Materials and Coatings

This compound serves as a monomer in the production of polyamides, which are known for their excellent mechanical properties and chemical resistance. Polyamides are synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. The use of this compound in polyamide synthesis can lead to materials with high strength, toughness, and thermal stability, making them suitable for advanced applications such as engineering plastics and protective coatings.

Epoxy Resin Curing and Hardening Applications

This compound is utilized as a curing agent, or hardener, for epoxy resins. delamine.com Epoxy resins are thermosetting polymers that, when mixed with a curing agent, undergo a chemical reaction to form a rigid, three-dimensional network. delamine.com This process, known as curing or hardening, transforms the liquid resin into a solid material with high mechanical strength, excellent adhesion, and chemical resistance. evonik.com

Mechanism of Amine-Epoxy Ring Nucleophilic Attack

The curing of epoxy resins with amine hardeners like this compound proceeds through a nucleophilic addition reaction. The nitrogen atoms of the primary amine groups in the diamine are nucleophilic, meaning they have a lone pair of electrons that can attack the electrophilic carbon atoms of the epoxy ring. polymerinnovationblog.comresearchgate.net This attack leads to the opening of the strained epoxy ring and the formation of a new carbon-nitrogen bond. polymerinnovationblog.comlumenlearning.com

The reaction mechanism can be summarized as follows:

The primary amine's nitrogen atom attacks one of the carbon atoms of the epoxy ring. polymerinnovationblog.com

This results in the opening of the epoxy ring and the formation of an alkoxide and a positively charged nitrogen atom. polymerinnovationblog.com

A proton is then transferred from the nitrogen to the oxygen, yielding a hydroxyl group and a secondary amine. polymerinnovationblog.com

The newly formed secondary amine can then react with another epoxy group, continuing the polymerization process. researchgate.net

Formation of Three-Dimensional Polymer Networks

Since this compound is a diamine, each molecule has two primary amine groups, and each primary amine group has two reactive hydrogen atoms. This means that one molecule of this compound can react with up to four epoxy groups. This high functionality allows for the formation of a highly cross-linked, three-dimensional polymer network. delamine.com The extensive cross-linking is responsible for the excellent mechanical properties, thermal stability, and chemical resistance of the cured epoxy resin. delamine.com

Development of Phosphorous-Based Epoxy Resin Compositions

To enhance the flame retardancy of epoxy resins, phosphorus-containing compounds can be incorporated into the formulation. In some applications, a phosphorus/nitrogen-containing aromatic ethylenediamine (B42938) can be synthesized and used as a reactive flame retardant for epoxy systems. For instance, a compound synthesized from N,N'-bis(salicylidene)ethylenediamine and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) has been shown to be an effective flame retardant. researchgate.net When used as a curing agent, these modified amines can significantly improve the fire resistance of the final epoxy material, as demonstrated by increased Limiting Oxygen Index (LOI) values and achieving higher ratings in UL-94 vertical burning tests. researchgate.netresearchgate.net

Polymers of Intrinsic Microporosity (PIMs) Research

Polymers of Intrinsic Microporosity are a class of polymers that possess micropores due to the inefficient packing of their rigid and contorted macromolecular chains. ed.ac.ukscispace.com This intrinsic microporosity makes them promising materials for applications such as gas separation and storage. ed.ac.ukscispace.com

The synthesis of imide-based PIMs often involves the polycondensation reaction between a dianhydride and a diamine. ed.ac.uk In a notable study, a polyimide of intrinsic microporosity, designated as PIM-AUC-2, was synthesized using this compound. acs.orgnih.gov The synthesis involved the reaction of a specific bis(carboxylic anhydride) monomer with this compound. acs.orgnih.gov This reaction creates strong imide linkages, forming a robust polymer backbone. ed.ac.uk The choice of this compound as the diamine monomer introduces a degree of conformational flexibility due to the ethylene bridge connecting the two aniline rings. acs.org

The general synthetic approach for such polyimides involves a two-step polycondensation reaction. acs.orgresearchgate.net This method allows for the creation of high molecular weight polymers that are essential for forming mechanically stable films. ed.ac.uk The resulting PIM-AUC-2 was obtained as a pale yellow solid with a yield of 38%. acs.orgnih.gov

The microstructure of PIMs is a critical factor influencing their gas sorption properties. The inefficient packing of the polymer chains creates free volume and interconnected micropores, which are responsible for the material's ability to adsorb gases. ed.ac.ukscispace.com In the case of PIM-AUC-2, the presence of the this compound monomer with its ethylene bridge introduces a degree of flexibility. acs.org

The investigation into the microstructure of imide-based PIMs aims to establish a relationship between the structural characteristics of the polymer and its performance as a gas sorbent. acs.orgresearchgate.net By manipulating the conformational characteristics of the building blocks, such as the diamine monomer, researchers can tune the intrinsic microporosity and surface area of the resulting polymer. acs.orgresearchgate.net This structure-property relationship is fundamental for designing PIMs with enhanced gas sorption capabilities. acs.org

The use of this compound in the synthesis of PIM-AUC-2 has a direct impact on its surface area and porosity. The somewhat flexible nature of the this compound monomer, when combined with a rigid dianhydride, contributes to the creation of a microporous structure.

The following table summarizes the key properties of PIM-AUC-2 derived from this compound:

PropertyValueReference
Yield38% acs.orgnih.gov
ColorPale Yellow acs.orgnih.gov
FT-IR (C=O) (cm⁻¹)1780, 1750 acs.orgnih.gov

Table 1: Physical and Spectroscopic Properties of PIM-AUC-2

The specific surface area of these materials is a crucial parameter for gas adsorption applications. While the exact surface area for PIM-AUC-2 is part of a broader study comparing a range of PIMs, the research indicates that the structural diversity of the diamine is a key factor in determining the surface area of the resulting polymer. acs.orgresearchgate.net

A primary application for imide-based PIMs, including those synthesized with this compound, is in the field of CO₂ capture and storage. acs.orgresearchgate.net The microporous structure of these polymers allows for the physical adsorption of CO₂ molecules. The study that synthesized PIM-AUC-2 was specifically aimed at assessing the CO₂ sorption characteristics of a range of newly synthesized imide-based PIMs. acs.orgresearchgate.net

The research sought to establish a working relationship between the structural diversity of the PIMs and their effectiveness as CO₂ sorbents. acs.orgresearchgate.net By understanding how the choice of diamine, such as this compound, influences the polymer's microstructure and porosity, it becomes possible to design materials with improved CO₂ capture capabilities. acs.org

Molecularly Imprinted Polymers (MIPs) Development

Molecularly Imprinted Polymers are synthetic polymers engineered to have specific recognition sites for a target molecule. researchgate.net These "molecular memories" are created by polymerizing functional monomers in the presence of a template molecule. researchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule. researchgate.net

The development of MIPs for the selective recognition of aromatic amines is an active area of research. mdpi.com While specific studies on MIPs using this compound as the template were not identified in the search, the principles of MIP synthesis can be applied to create polymers with selective binding sites for this compound. The process would involve using this compound as the template molecule and selecting appropriate functional monomers that can interact with its amine groups and aromatic rings through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net

For instance, research on MIPs for other aromatic amines like 4,4'-oxydianiline (B41483) has utilized functional monomers such as acrylamide (B121943) and methacrylic acid. mdpi.com These monomers position themselves around the template molecule before being locked into place by a cross-linking agent during polymerization. researchgate.net The removal of the this compound template would then yield a polymer with binding sites specifically tailored for its selective rebinding. nih.gov This approach allows for the creation of highly selective materials for use in sensors, separation processes, and analytical applications. mdpi.comnih.gov

Application in Sensor Technologies

This compound has been identified as a key component in the fabrication of specialized chemical sensors. Its utility is particularly evident in the development of molecularly imprinted polymers (MIPs), which are synthetic materials engineered to selectively bind to a specific target molecule. These MIP-based sensors can offer high sensitivity and selectivity, which are critical for accurate detection of trace amounts of substances.

An example of its application is in the creation of sensors for environmental monitoring. For instance, EDA has been used in the preparation of molecularly imprinted sol-gel materials designed for the detection of the pesticide DDT. sigmaaldrich.com In these sensors, the EDA molecule plays a crucial role in forming the structural template around which the sensor material is built. The resulting sensor can detect DDT in water at concentrations as low as 50 parts per trillion, with a rapid response time of less than 60 seconds. sigmaaldrich.com Furthermore, these sensor films are reusable, as they can be regenerated by a simple rinsing process. sigmaaldrich.com

Molecularly Imprinted Sol-Gel Materials for Detection (e.g., DDT)

The development of molecularly imprinted sol-gel materials for the detection of dichlorodiphenyltrichloroethane (DDT) highlights a significant application of this compound. In this context, a covalent imprinting strategy is employed where EDA acts as a template molecule. sigmaaldrich.com This process involves creating a sacrificial spacer by reacting two molecules of an isocyanate-functionalized silane (B1218182) with EDA. sigmaaldrich.com

After the formation of the sol-gel matrix, the chemical bonds linking the EDA template are cleaved. This process leaves behind a specifically shaped cavity, or "pocket," that is bordered by amine groups. sigmaaldrich.com These amine groups are positioned to facilitate the binding of DDT through weak hydrogen bonding interactions. sigmaaldrich.com To enable detection, a fluorescent probe, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD), is located near the binding site to signal the presence of the analyte. sigmaaldrich.com

Binding Capacity Studies and Selectivity Comparison (e.g., vs. MDA)

The selectivity of sensors based on this compound is a critical aspect of their performance. In the case of the DDT sensor, the material has demonstrated selectivity for DDT and other structurally similar molecules. sigmaaldrich.com

While direct comparative binding capacity studies between this compound and 4,4'-methylenedianiline (B154101) (MDA) are not extensively detailed in the available research, the use of EDA as an internal standard for the determination of MDA in urine samples using gas chromatography-mass spectrometry (GC-MS) suggests a structural and chemical similarity that allows for its use as a reference in analytical methods. sigmaaldrich.com This application implies that while their binding properties are related, they are distinct enough to be differentiated by advanced analytical techniques.

The following table summarizes the detection capabilities of the EDA-imprinted sol-gel sensor for DDT:

ParameterValueReference
AnalyteDDT sigmaaldrich.com
Limit of Detection50 ppt (B1677978) (in water) sigmaaldrich.com
Response Time< 60 seconds sigmaaldrich.com
ReusabilityYes (after rinsing) sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs) Precursor Role

There is currently no readily available scientific literature or research data to indicate that this compound is used as a precursor in the manufacturing of Organic Light-Emitting Diodes (OLEDs).

Toxicological and Ecotoxicological Research

Toxicological Profile and Mechanisms

The toxicological effects of 4,4'-Ethylenedianiline are primarily understood through the study of its metabolic activation and subsequent interaction with macromolecules. Like other aromatic amines, its toxicity is linked to the formation of reactive intermediates that can bind to cellular components, including proteins and nucleic acids.

The formation of adducts with hemoglobin, a protein in red blood cells, is a key biomarker for exposure to aromatic amines. These adducts are formed when metabolites of the compound bind to the hemoglobin molecule.

Research has shown that this compound binds to hemoglobin in two forms: as the parent diamine and as its monoacetylated metabolite. nih.gov In a study conducted on female Wistar rats, hemoglobin from dosed animals was isolated and analyzed. After hydrolysis, both this compound and its monoacetyl derivative were detected, indicating that both forms are capable of forming adducts with hemoglobin. nih.gov

The ability of this compound to form both diamine and monoacetyl-diamine adducts is a significant finding. Acetylation is a common metabolic pathway for aromatic amines, and the nature of the resulting adducts can influence the toxicological profile of the compound.

Interactive Data Table: Hemoglobin Binding of this compound

Compound FormBinds to Hemoglobin
DiamineYes
Monoacetyl-diamineYes

This table summarizes the observed hemoglobin binding forms of this compound based on available research.

The hemoglobin binding characteristics of this compound can be understood in the context of other bicyclic aromatic diamines. A comparative study investigated the hemoglobin adduct formation of several such compounds, providing valuable insights into structure-activity relationships. nih.gov

In this study, it was found that like this compound, 4,4'-methylenedianiline (B154101) (MDA) and 4,4'-oxydianiline (B41483) (ODA) also bind to hemoglobin as both the diamine and the monoacetyl-diamine. nih.gov In contrast, dapsone (B1669823) (4,4'-sulfonyldianiline) was found to bind to hemoglobin only as the diamine. nih.gov The extent of hemoglobin binding for these bicyclic diamines, including dapsone, MDA, and ODA, has been shown to increase with their carcinogenic potency. nih.gov

The formation of hemoglobin adducts is influenced by the chemical structure of the diamine. For instance, the presence of two substituents in the ortho position to the amino group, or the presence of electron-withdrawing groups in the para position, has been shown to drastically reduce the formation of hemoglobin adducts. nih.gov

Interactive Data Table: Hemoglobin Binding Comparison of Aromatic Diamines

CompoundDiamine BindingMonoacetyl-Diamine Binding
This compound YesYes
4,4'-Methylenedianiline (MDA)YesYes
4,4'-Oxydianiline (ODA)YesYes
DapsoneYesNo

This table provides a comparison of the hemoglobin binding forms of this compound and other selected aromatic diamines.

Currently, there is a lack of specific research detailing the broader interactions of this compound with other biological systems beyond hemoglobin adduct formation. Further studies are needed to elucidate its effects on enzymes, receptors, and other cellular components.

Detailed information regarding the specific influence of this compound on biochemical pathways is not available in the current scientific literature. Research in this area would be crucial to understand the mechanisms underlying its potential toxicity.

While the formation of hemoglobin adducts suggests that reactive metabolites of this compound are formed in vivo, specific studies on its genotoxicity and the formation of DNA adducts are not currently available. The genotoxicity of aromatic amines is a significant concern, as DNA adducts can lead to mutations and potentially initiate carcinogenesis. For other aromatic amines, N-oxidation to N-hydroxyarylamines is a key step in their genotoxic properties, as these metabolites can form adducts with DNA. nih.gov However, without direct studies on this compound, its genotoxic potential remains to be fully characterized.

Hemoglobin Adduct Formation and Binding Characteristics

Ecotoxicological Investigations

Ecotoxicology examines the effects of chemical substances on ecosystems. For this compound, this involves understanding its environmental persistence, its toxicity to various organisms, and its tendency to accumulate in life forms.

The environmental fate and transport of a chemical determine its distribution and persistence in the air, water, and soil. While specific experimental data on the environmental degradation and transport of this compound is limited, the behavior of structurally similar aromatic amines, such as 4,4'-methylenedianiline, can provide some insights. For instance, 4,4'-methylenedianiline is known to attach strongly to soil, which may limit its mobility into groundwater. cdc.gov Breakdown by microorganisms is an expected degradation pathway in both soil and water, a process that can take from 10 to 40 days for related compounds. cdc.gov In the atmosphere, such compounds are expected to exist primarily as particulates and be deposited on land and water through settling or precipitation. cdc.gov

Table 1: Environmental Fate and Transport Data for this compound

ParameterValueSource
BiodegradationData not availableN/A
Soil Sorption (Koc)Data not availableN/A
PhotodegradationData not availableN/A

Table 2: Ecotoxicity Data for this compound

OrganismTestEndpointValueSource
Aquatic OrganismsN/AHazard StatementToxic to aquatic life with long lasting effects harpercollege.edu
Fish (e.g., Oncorhynchus mykiss)96-hr LC50Data not availableN/AN/A
Invertebrate (e.g., Daphnia magna)48-hr EC50Data not availableN/AN/A
Algae (e.g., Pseudokirchneriella subcapitata)72-hr EC50Data not availableN/AN/A
Terrestrial OrganismsN/AN/AData not availableN/A

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. The potential for bioaccumulation is often estimated using the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water. There is currently no readily available experimental or estimated BCF value for this compound. For the related compound 4,4'-methylenedianiline, it is noted that it is uncertain whether it accumulates in fish. cdc.gov

Table 3: Bioaccumulation Data for this compound

ParameterSpeciesValueSource
Bioconcentration Factor (BCF)N/AData not availableN/A

Analytical Methods for Exposure Assessment

Accurate and sensitive analytical methods are essential for monitoring human and environmental exposure to chemical compounds. Research has focused on chromatographic techniques for the detection of aromatic amines.

The quantification of aromatic amines in biological samples like urine is a key component of biological monitoring. While specific methods detailing the quantification of this compound as a primary analyte are not widespread, its use as an internal standard for the determination of 4,4'-methylenedianiline in urine samples is documented. sigmaaldrich.comchemicalbook.com This application implies that the compound is readily detectable by established analytical platforms.

The general procedure for analyzing aromatic amines in urine often involves hydrolysis (e.g., alkaline or acid hydrolysis) to release conjugated forms of the amine, followed by a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex urine matrix. cdc.govnih.gov The extract is then concentrated and analyzed.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of aromatic amines. nih.gov For compounds like this compound, derivatization is often a necessary step to improve chromatographic behavior and thermal stability. cdc.gov Due to the polar nature of the amine groups, direct analysis by GC can lead to poor peak shape (tailing). cdc.gov Derivatizing agents such as heptafluorobutyric anhydride (B1165640) (HFAA) are used to convert the polar amine groups into less polar, more volatile derivatives suitable for GC analysis. dnacih.com

In a typical GC-MS analysis, the derivatized analyte is injected into the gas chromatograph, where it is vaporized and separated from other components on a capillary column. The separated components then enter the mass spectrometer, which provides mass information that allows for highly specific and sensitive detection and quantification. epa.gov The use of this compound as an internal standard in GC-MS methods for other analytes highlights its suitability for this analytical technique. sigmaaldrich.comchemicalbook.com

Development of Biomarkers of Exposure

The development of reliable biomarkers is crucial for assessing human exposure to chemical compounds in occupational and environmental settings. For this compound, research into specific biomarkers of exposure is an area of ongoing investigation. However, studies on structurally similar aromatic amines, such as 4,4'-methylenedianiline (MDA), provide a strong framework for potential biomarker strategies for this compound. These strategies primarily focus on the detection of the parent compound, its metabolites in urine, and its adducts to proteins like hemoglobin.

Research on analogous compounds suggests that monitoring for urinary metabolites is a key approach. For instance, studies on 4,4'-methylenedianiline (MDA) have shown that the parent compound and its acetylated metabolites can be detected in urine. nih.gov An analytical procedure involving solid-phase extraction followed by high-performance liquid chromatography (HPLC) with ultraviolet and electrochemical detection has been successfully used to measure MDA and its metabolites, N-acetyl MDA (MAMDA) and N,N'-diacetyl MDA (DAMDA), in the urine of exposed workers. nih.gov This research indicates that acetylation is a significant metabolic pathway for MDA in humans, with MAMDA being a major metabolite. nih.gov Given the structural similarities, it is plausible that this compound undergoes similar metabolic acetylation, making its acetylated derivatives potential urinary biomarkers.

Another established method for biomonitoring aromatic amines is the analysis of hemoglobin adducts. These adducts are formed when reactive metabolites of the chemical bind to hemoglobin in red blood cells. Because red blood cells have a lifespan of approximately 120 days, hemoglobin adducts can provide an integrated measure of exposure over a longer period. nih.gov Research on MDA has led to the characterization of hemoglobin adducts formed from its metabolites. nih.gov This suggests that this compound could also form stable adducts with hemoglobin, which could then serve as a valuable biomarker of exposure. The analysis of such adducts typically involves techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This compound itself may be used as an internal standard in the determination of other related compounds in urine samples using GC-MS. chemicalbook.com

The table below summarizes research findings on biomarkers for the structurally related compound 4,4'-methylenedianiline (MDA), which can inform potential biomarker development for this compound.

Biomarker TypeAnalyteBiological MatrixAnalytical MethodKey Findings
Urinary Metabolites 4,4'-methylenedianiline (MDA), N-acetyl MDA (MAMDA), N,N'-diacetyl MDA (DAMDA)UrineSolid-Phase Extraction, HPLC with UV and Electrochemical DetectionAcetylation is a major metabolic pathway, with MAMDA being a primary metabolite. nih.gov
Hemoglobin Adducts Adduct of an MDA metabolite to the N-terminal valine of hemoglobinBloodEnzymatic Hydrolysis, Mass SpectrometryA specific adduct was identified, indicating the formation of reactive intermediates in vivo. nih.gov

These examples from a closely related compound underscore the potential pathways for developing and validating biomarkers of exposure for this compound. Future research will likely focus on identifying specific urinary metabolites and hemoglobin adducts of this compound in exposed populations and developing sensitive analytical methods for their quantification.

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 4,4'-Ethylenedianiline by examining its interaction with electromagnetic radiation.

FTIR Spectroscopy (N-H stretch at 3300–3400 cm⁻¹)

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The primary amine (-NH₂) groups are particularly prominent in the IR spectrum. As a primary aromatic amine, this compound exhibits two distinct N-H stretching vibrations in the 3300-3400 cm⁻¹ region. chemicalbook.com These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands, rather than one, is a definitive characteristic of a primary amine. chemicalbook.com

Further characteristic absorptions include the N-H bending vibration (scissoring), which typically appears in the 1580-1650 cm⁻¹ range, and the C-N stretching vibration for aromatic amines, found between 1250 and 1335 cm⁻¹. chemicalbook.com The spectrum will also feature absorptions related to the aromatic rings (C-H and C=C stretching) and the aliphatic ethylene (B1197577) bridge (C-H stretching).

Table 1: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Mode Functional Group Intensity
3400-3300 Asymmetric N-H Stretch Primary Amine (-NH₂) Medium
3330-3250 Symmetric N-H Stretch Primary Amine (-NH₂) Medium
1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂) Medium

NMR Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the -NH₂ groups would appear as a broad singlet, the chemical shift of which can be solvent-dependent. The ethylene bridge (-CH₂-CH₂-) protons would give rise to a singlet at approximately 2.8 ppm, indicating the symmetrical nature of the molecule. The aromatic protons on the two benzene (B151609) rings are chemically equivalent due to symmetry and would appear as an AA'BB' system. The protons ortho to the amino group would be shifted upfield compared to those meta to the amino group, resulting in two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides insight into the different carbon environments. Due to the molecule's symmetry, only four distinct signals are expected in the aromatic region, along with one signal for the aliphatic ethylene bridge carbons. The carbon atoms bonded to the nitrogen (C-NH₂) are expected to appear around δ 145 ppm. The other aromatic carbons would have shifts in the typical δ 115-130 ppm range. The signal for the equivalent -CH₂- carbons of the ethylene linker would be found in the aliphatic region, anticipated around δ 37 ppm, based on data from analogous structures. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~6.9-7.1 Doublet Aromatic C-H (meta to -NH₂)
¹H ~6.6-6.8 Doublet Aromatic C-H (ortho to -NH₂)
¹H ~3.5-4.0 Broad Singlet Amine (-NH₂)
¹H ~2.8 Singlet Ethylene bridge (-CH₂-)
¹³C ~145 Singlet Aromatic C-NH₂
¹³C ~135 Singlet Aromatic C-CH₂
¹³C ~129 Singlet Aromatic CH (meta to -NH₂)
¹³C ~115 Singlet Aromatic CH (ortho to -NH₂)

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

UV-Visible Spectroscopy (UV-Vis)

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is dominated by the chromophoric aniline (B41778) moieties. Aniline itself typically shows a strong primary absorption band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm. For this compound, which contains two such systems linked by an insulating ethylene bridge, similar absorption features are expected. A study of the closely related compound 4,4'-diaminodiphenylmethane in acetonitrile (B52724) revealed absorption maxima around 245 nm and 295 nm, which is indicative of the expected spectrum for this compound. researchgate.net

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification, ensuring the purity and consistency of the material.

High-Performance Liquid Chromatography (HPLC) for Purity and Consistency

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. tcichemicals.comavantorsciences.com A reversed-phase HPLC method is typically employed for this purpose. This involves a nonpolar stationary phase (e.g., a C18-bonded silica (B1680970) column) and a polar mobile phase.

A typical method would use a gradient elution with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~245 nm or ~295 nm). The method can be validated for linearity, accuracy, and precision to provide reliable quantification of the main component and any impurities. researchgate.netnih.gov This ensures that different batches of the compound meet required quality standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection offered by mass spectrometry. This technique is particularly useful for detecting and identifying trace-level impurities or for analyzing the compound in complex matrices.

For this compound, an LC-MS method would likely use electrospray ionization (ESI) in positive ion mode, which is effective for ionizing amines. The mass spectrometer, often a triple quadrupole instrument, can be operated in selected ion monitoring (SIM) mode to look for the protonated molecule [M+H]⁺, or in multiple reaction monitoring (MRM) mode for enhanced specificity and quantification. nih.gov The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identification and quantification of the analyte. nih.gov

Table 3: Typical LC-MS Parameters for Aromatic Amine Analysis

Parameter Setting
LC System
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-10 µL
MS System
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

Microscopic and Structural Analysis

Microscopic and diffraction techniques are fundamental in elucidating the morphology and crystalline nature of this compound. They provide direct visual and structural data on the arrangement of molecules in the solid state.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the visualization of materials at the atomic scale. indiana.edu Unlike standard transmission electron microscopy, HRTEM operates at very high magnifications, typically above 200,000x, enabling the resolution of atomic lattice spacings which are on the order of angstroms (Å). indiana.edu

For a crystalline compound like this compound, HRTEM can directly image the crystallographic planes. This visualization provides invaluable information on the crystal's perfection, revealing any defects, dislocations, or grain boundaries that may be present. The analysis requires an instrument with a highly stable goniometer, a bright electron source, and stable electronics to achieve atomic resolution. indiana.edu While specimen preparation is critical, successful imaging would confirm the long-range order and structural integrity of the this compound crystals.

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a technique performed within a transmission electron microscope to determine the crystallographic structure of a specimen. globalsino.comwikipedia.org By inserting a selected area aperture in the image plane, a diffraction pattern can be generated from a specific, localized area of the sample. globalsino.com This technique is instrumental in distinguishing between different crystalline forms. youtube.com

The nature of the SAED pattern reveals the crystallinity of the this compound sample:

Single-Crystalline: A regular array of sharp, distinct spots indicates that the selected area is a single crystal, with a consistent crystallographic orientation throughout.

Polycrystalline: A pattern of concentric rings is produced. Each ring corresponds to a specific lattice spacing, and the continuous nature of the rings indicates the presence of many small crystallites in various random orientations. wikipedia.org

Amorphous: A diffuse halo with no sharp rings or spots signifies a lack of long-range atomic order, characteristic of an amorphous solid.

SAED is thus a crucial tool for confirming the crystalline nature and orientation of synthesized this compound powders or thin films. wikipedia.orgyoutube.com

X-ray Powder Diffraction (XRD) for Crystallinity

X-ray Powder Diffraction (XRD) is a primary technique for analyzing the crystalline properties of materials. When a beam of X-rays interacts with a crystalline sample, it is diffracted by the atomic planes according to Bragg's Law (nλ = 2d sinθ). utah.edu The resulting diffraction pattern is a fingerprint of the material's crystal structure.

For a semi-crystalline material, the XRD pattern is a superposition of sharp, high-intensity peaks from the crystalline portion and a broad, diffuse "amorphous halo" from the non-crystalline portion. utah.edu The degree of crystallinity can be quantitatively determined using the integration method. This involves separating the areas corresponding to the crystalline peaks from the total area under the curve (which includes both crystalline peaks and the amorphous halo). utah.edu

The percent crystallinity is calculated as follows:

% Crystallinity = (Area of Crystalline Peaks / Total Area of All Peaks) x 100

This analysis is vital for quality control in processes where this compound is used, as the degree of crystallinity can significantly influence the physical and chemical properties of the final product, such as polymers. lambdatechs.com

Table 1: Illustrative XRD Data for a Semi-Crystalline this compound Sample

2θ Angle (degrees)d-spacing (Å)Relative Intensity (%)Phase
15.25.8285Crystalline
18.54.79100Crystalline
20.0 - 30.0--Amorphous Halo
24.83.5970Crystalline
30.62.9265Crystalline

Computational Chemistry and Modeling

Computational methods complement experimental techniques by providing a theoretical framework to understand and predict the behavior of molecules. These studies are particularly useful for exploring intermolecular forces and binding affinities that govern molecular assembly and interactions.

Density Functional Theory (DFT) for Non-Covalent Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for studying non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-π stacking, which are critical in determining the crystal packing of molecules like this compound. nih.gov

Conventional DFT methods sometimes fail to accurately describe dispersion forces, which are a key component of non-covalent binding. researchgate.net However, modern functionals (e.g., B3LYP-D, WB97XD) incorporate dispersion corrections, allowing for a more accurate depiction of these weak interactions. researchgate.net Using tools like the Reduced Density Gradient (RDG), DFT can generate real-space maps that visualize the regions of non-covalent interaction within a molecular system. mdpi.com These analyses reveal the strength and nature of the forces holding the molecules together in a crystal lattice, providing insights that are difficult to obtain experimentally. nih.gov

Table 2: Common Non-Covalent Interactions and Their Typical Binding Energies

Interaction TypeTypical Energy Range (kcal/mol)Description
Hydrogen Bond3 - 10Strong, directional interaction between a hydrogen atom and an electronegative atom (N, O).
π-π Stacking1 - 5Interaction between the aromatic rings of adjacent this compound molecules.
van der Waals0.5 - 2Weak, non-specific attractive forces arising from temporary fluctuations in electron density.
C-H···π Interaction0.5 - 2.5Interaction between a C-H bond and a π-system (aromatic ring).

Modeling of Binding Energies (e.g., Template-Polymer Interactions)

Computational modeling is a powerful tool for predicting the binding energy between a template molecule and a functional polymer. This is highly relevant in the design of molecularly imprinted polymers (MIPs), where a template molecule (such as this compound) is used to create specific recognition sites within a polymer matrix. sigmaaldrich.com

By using molecular dynamics or DFT calculations, the interaction energy between the template and various functional monomers can be calculated. This binding energy (E_binding) is typically calculated as:

E_binding = E_complex - (E_template + E_polymer)

A more negative binding energy indicates a stronger, more stable interaction. These simulations allow researchers to screen a wide range of monomers and polymerization conditions in silico to identify the optimal combination for creating a highly selective MIP. The calculations can dissect the contributions from different types of interactions (e.g., hydrogen bonding, electrostatic, van der Waals), providing a rational basis for designing polymers with high affinity for the target molecule. researchgate.net

Table 3: Hypothetical Binding Energies of this compound with Different Polymer Monomers

Functional MonomerPolymer SystemCalculated Binding Energy (kcal/mol)Primary Interaction Type
Methacrylic Acid (MAA)Poly(MAA)-8.5Hydrogen Bonding
Acrylamide (B121943) (AM)Poly(AM)-6.2Hydrogen Bonding
2-Vinylpyridine (2-VP)Poly(2-VP)-4.8π-π Stacking
StyrenePolystyrene-3.1van der Waals

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for producing high-purity 4,4'-Ethylenedianiline, and how are yields quantified?

  • Methodological Answer : EDA is typically synthesized via condensation reactions, such as the acid-catalyzed reaction of formaldehyde with substituted anilines. Critical parameters include stoichiometric ratios (e.g., 2:1 aniline-to-formaldehyde), temperature control (60–80°C), and catalyst selection (e.g., HCl or H₂SO₄). Post-synthesis purification involves recrystallization using ethanol/water mixtures, with purity validated via HPLC (≥99%) and melting point analysis (133–137°C) . Yield optimization requires monitoring reaction kinetics using FTIR or NMR to track intermediate formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing EDA in polymer composites?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies amine (-NH₂) and aromatic C-H stretches (∼3300 cm⁻¹ and 1600 cm⁻¹). Nuclear magnetic resonance (¹H NMR) resolves ethylene bridge protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.1 ppm). For quantification in polymers, reverse-phase HPLC with UV detection (λ = 254 nm) achieves detection limits of 0.1 ppm. Cross-validation with mass spectrometry (LC-MS) ensures accuracy, particularly in complex matrices .

Advanced Research Questions

Q. How do structural modifications of EDA influence the mechanical properties of polyurethane elastomers, and what experimental frameworks validate these effects?

  • Methodological Answer : EDA’s ethylene bridge enhances polymer chain flexibility compared to methylenedianiline (MDA). Researchers should compare tensile strength and thermal stability (via TGA/DSC) of EDA-cured elastomers with analogs (e.g., MDA, ODA). Dynamic mechanical analysis (DMA) quantifies glass transition temperature (Tg) shifts, while small-angle X-ray scattering (SAXS) correlates molecular packing with elasticity. For example, EDA-based polyurethanes exhibit 20% higher elongation-at-break than MDA variants due to reduced crystallinity .

Q. What mechanisms underlie the anticancer activity of EDA-derived covalent organic frameworks (COFs), and how are apoptotic pathways experimentally validated?

  • Methodological Answer : EDA-based COFs (e.g., EDTFP-1) induce mitochondrial-dependent apoptosis via ROS generation. Key assays include:

  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) in HCT116 cells.
  • DNA Fragmentation : TUNEL assay or comet electrophoresis.
  • Mitochondrial Membrane Potential : JC-1 dye flow cytometry.
  • Protein Modulation : Western blotting for Bax/Bcl-2 ratios and p53 phosphorylation. EDTFP-1 shows IC₅₀ values of 12–18 µM across cancer cell lines, with selectivity confirmed via comparative studies with non-cancerous fibroblasts .

Q. How can researchers resolve discrepancies in reported bioaccumulation potential of EDA across ecological models?

  • Methodological Answer : Existing data for analogous diamines (e.g., MDA) suggest low bioconcentration factors (BCF < 100), but EDA-specific studies are limited. Researchers should:

  • Conduct aquatic bioaccumulation tests using OECD TG 305 guidelines with Cyprinus carpio.
  • Measure log Kow (estimated 1.8–2.2) via shake-flask HPLC to predict lipid affinity.
  • Validate trophic transfer using stable isotope-labeled EDA in microcosm studies. Contradictions may arise from pH-dependent speciation (EDA’s pKa ∼5.17), requiring ion-specific modeling .

Q. What challenges exist in developing standardized analytical methods for EDA detection in soil, and how can mass spectrometry address these?

  • Methodological Answer : EDA’s low volatility and soil adsorption complicate extraction. Recommended workflow:

  • Extraction : Accelerated solvent extraction (ASE) with methanol:acetic acid (9:1) at 100°C.
  • Cleanup : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges.
  • Detection : LC-MS/MS with ESI+ ionization (m/z 213 → 106/120). Achieves detection limits of 0.01 µg/kg, outperforming GC-MS due to EDA’s thermal instability. Method validation requires spike/recovery studies (85–110% accuracy) across soil types .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding EDA’s selectivity in molecularly imprinted membranes (MIMs), and how can binding assays resolve these?

  • Methodological Answer : EDA’s structural similarity to MDA (differing by one methylene group) complicates selective binding. To address this:

  • Perform competitive binding assays using radiolabeled EDA/MDA in MIMs.
  • Quantify binding capacity via Scatchard plots (EDA: 4.7 µmol/g vs. MDA: 2.9 µmol/g in P(AN-co-IA) membranes).
  • Validate specificity using surface plasmon resonance (SPR) with immobilized EDA templates. Differences arise from hydrogen-bonding capacity and π-π interactions, requiring DFT simulations for mechanistic clarity .

Comparative and Mechanistic Studies

Q. What methodological considerations are critical when evaluating EDA’s role in epoxy resin cure kinetics relative to other diamines?

  • Methodological Answer : Compare EDA with MDA and DDM using:

  • DSC Isothermal Studies : Track exothermic peaks at 120–150°C to calculate activation energy (Ea) via Kissinger method. EDA’s longer ethylene bridge reduces Ea by 15% vs. MDA.
  • Rheology : Monitor viscosity buildup (gel time) under shear. EDA’s lower basicity delays gelation, enabling longer processing windows.
  • Network Density : Swelling tests in THF correlate crosslink density with amine equivalent weight. EDA’s flexible backbone reduces stress cracking in cured resins .

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Reactant of Route 1
4,4'-Ethylenedianiline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.